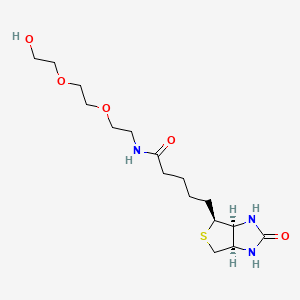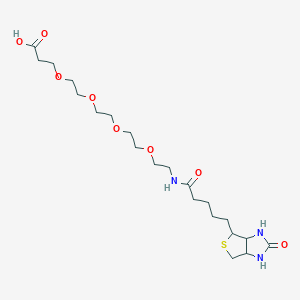![molecular formula C11H11F3N4O3 B3095405 {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate CAS No. 1262774-88-8](/img/structure/B3095405.png)
{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Vue d'ensemble
Description
“{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate” is a chemical compound . It’s a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 304.23 .
Molecular Structure Analysis
The InChI code for “{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate” is 1S/C9H10N4O.C2HF3O2/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7;3-2(4,5)1(6)7/h2-6H,10H2,1H3;(H,6,7) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate” is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Applications De Recherche Scientifique
Antitubercular Activity
Research indicates that derivatives of 1,3,4-oxadiazole, such as certain hydrazinecarboxamide and oxadiazole compounds, have been evaluated for their antitubercular activity. For instance, modifications of isoniazid structure with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives displayed significant activity against various Mycobacterium species, including INH-resistant strains, suggesting their potential as leads for anti-TB compounds (Asif, 2014).
Broad Therapeutic Potency
1,3,4-Oxadiazole derivatives have demonstrated a wide range of bioactivities due to their effective binding with different enzymes and receptors in biological systems. This includes anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This highlights the compound's potential for developing new medicinal agents with high therapeutic potency across a wide range of medical chemistry applications (Verma et al., 2019).
Diverse Biological Activities
Compounds containing the 1,3,4-oxadiazole nucleus exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and more. This indicates the potential for these compounds to be modified and optimized for more effective and potent drugs across various therapeutic areas (Jalhan et al., 2017).
Synthesis and Biological Roles
The development of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research, indicating their key role in the development of new medicinal species for treating numerous diseases. Innovative methods for their synthesis and applications highlight their significance in drug discovery (Nayak & Poojary, 2019).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles have been identified as promising scaffolds for the development of chemosensors, particularly in metal-ion sensing applications. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for use in detecting metal ions, showcasing their versatility beyond pharmacological applications (Sharma et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds with 1,3,4-oxadiazole and pyridine moieties have been reported to exhibit antimicrobial properties , suggesting that their targets might be enzymes or proteins essential for microbial growth and survival.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the microorganism .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound might interfere with the synthesis of vital components of the microorganism, thereby inhibiting its growth and proliferation.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be inferred that the compound might lead to the death of the microorganism by inhibiting essential biological processes.
Propriétés
IUPAC Name |
1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.C2HF3O2/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-6H,10H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYACSWRBCLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



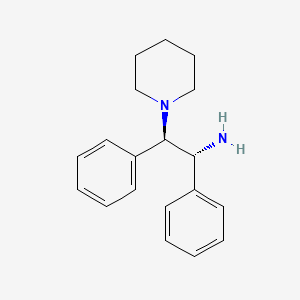
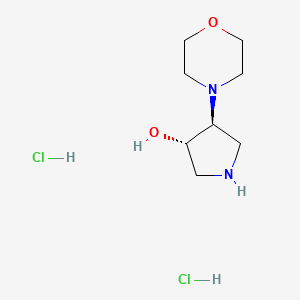
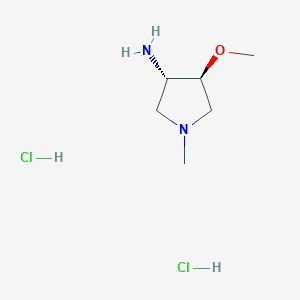
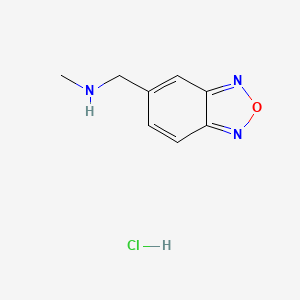
![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)
![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
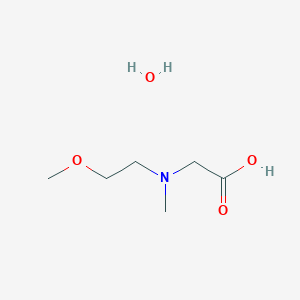
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)


![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)
